molecular formula C9H7N3 B13950423 6H-Imidazo[1,5,4-de]quinoxaline CAS No. 209-30-3

6H-Imidazo[1,5,4-de]quinoxaline

Cat. No.: B13950423
CAS No.: 209-30-3
M. Wt: 157.17 g/mol
InChI Key: UDILIWAITCTBJM-UHFFFAOYSA-N
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Description

6H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes fused imidazole and quinoxaline rings, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[1,5,4-de]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be achieved using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet–Spengler reaction under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the use of continuous flow reactors for the cyclization reactions. These methods ensure consistent product quality and yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxylated, and alkylated compounds .

Scientific Research Applications

Properties

CAS No.

209-30-3

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene

InChI

InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-6,10H

InChI Key

UDILIWAITCTBJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC=CN3C=N2

Origin of Product

United States

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